2,5-Dichloro-3-fluorobenzamide
Overview
Description
2,5-Dichloro-3-fluorobenzamide is a chemical compound used in scientific research. It has a molecular formula of C7H4Cl2FNO and an average mass of 208.017 Da .
Synthesis Analysis
The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 2,5-Dichloro-3-fluorobenzamide, was achieved from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-3-fluorobenzamide consists of a benzamide core with chlorine atoms at the 2 and 5 positions and a fluorine atom at the 3 position .Scientific Research Applications
Photocatalytic Degradation
2,5-Dichloro-3-fluorobenzamide's structural analogs, such as 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, have been studied for their role in photocatalytic degradation. The research conducted by Torimoto et al. (1996) focuses on the use of titanium dioxide-loaded adsorbent supports to enhance the rate of mineralization of propyzamide, a compound similar in structure to 2,5-Dichloro-3-fluorobenzamide. This study highlights the potential for using such compounds in environmental applications, such as water treatment and pollutant degradation (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Charge Density Analysis
In the study of charge density distribution in molecular crystals, Hathwar and Row (2011) analyzed compounds including 4-fluorobenzamide. Their research provides insights into the intermolecular interactions and topological features of molecules like 2,5-Dichloro-3-fluorobenzamide. This research is pivotal in understanding the properties of such compounds at the molecular level, which could have implications in material science and drug design (Hathwar & Row, 2011).
Density Functional Theory Analysis
Alkorta et al. (2009) conducted a study using density functional theory (DFT) and atoms in molecules (AIM) analyses on 2-fluorobenzamide, closely related to 2,5-Dichloro-3-fluorobenzamide. Their research explores the intramolecular hydrogen bonds in such compounds, providing valuable information on their structural and electronic properties. This type of analysis is crucial in the development of new materials and pharmaceuticals (Alkorta, Elguero, Limbach, Shenderovich, & Winkler, 2009).
Synthesis of Antimicrobial Analogs
Desai, Rajpara, and Joshi (2013) investigated the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. The presence of a fluorine atom, as in 2,5-Dichloro-3-fluorobenzamide, was found essential for enhancing antimicrobial activity. Such studies are vital for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Corrosion Inhibition in Carbon Steel
Fouda, Nawar, Ismail, Zaher, and Abousalem (2020) researched the inhibition action of compounds like 2-(4-amidino-3-fluorophenyl)-5-(3,5-dimethoxyphenyl)thiophene hydrochloride salt on carbon steel corrosion. This type of research is essential for industrial applications, particularly in protecting materials from corrosive environments (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).
properties
IUPAC Name |
2,5-dichloro-3-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQZSUDPRSIYLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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